Generic substitution among phenyl thiocyanate derivatives risks failed syntheses due to uncontrolled electronic effects. 4-(Dimethylamino)phenyl thiocyanate (CAS 7152-80-9) provides a defined para-electron-donating thiocyanate building block.
• Confirmed non-planar crystal geometry via single-crystal XRD enables reproducible solid-state synthesis.
• Para-dimethylamino group ensures predictable reactivity distinct from unsubstituted or electron-withdrawing analogs.
• Known preparation method (~65% yield from N,N-dimethylaniline) supports reliable scale-up cost analysis.
Procure with confidence for organic synthesis and materials science applications.
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
CAS No.7152-80-9
Cat. No.B1605833
⚠ Attention: For research use only. Not for human or veterinary use.
4-(Dimethylamino)phenyl thiocyanate: Properties & Intermediate Role
4-(Dimethylamino)phenyl thiocyanate (CAS 7152-80-9) is an aromatic organic thiocyanate with the molecular formula C9H10N2S [1]. This compound, also known as p-(dimethylamino)phenylthiocyanate, is characterized by a dimethylamino group para to a thiocyanate (-SCN) functional group on a phenyl ring [2]. It is primarily recognized as a yellow, crystalline solid with a reported melting point of 71-73°C and is used as a versatile intermediate in organic synthesis .
Workflow
Versatile thiocyanate intermediate for organic synthesis
Para-substitution
Strong electron-donating dimethylamino group
Use context
Crystallography, material design, agrochemical SAR
[1] CAS Common Chemistry. 4-(Dimethylamino)phenyl thiocyanate. CAS, a division of the American Chemical Society. View Source
No Generic Substitute for 4-(Dimethylamino)phenyl thiocyanate
Generic substitution among phenyl thiocyanate derivatives is scientifically untenable due to the strong influence of para-substituents on both chemical reactivity and biological activity [1]. The para-dimethylamino group in 4-(dimethylamino)phenyl thiocyanate is a strong electron-donating group, which fundamentally alters the electron density of the aromatic ring and, consequently, the reactivity of the thiocyanate moiety. This electronic modulation differentiates it from unsubstituted phenyl thiocyanate and other analogs with electron-withdrawing groups, which are known to exhibit distinct biological profiles [2]. This principle is demonstrated by a class-level study showing that the electron-donating or -withdrawing power of a para-substituent on related thiocyanates directly correlates with their ability to inhibit key enzymes like tyrosinase and phenolase [3]. Therefore, procurement must be specific to CAS 7152-80-9 to ensure the intended synthetic outcome or biological interaction.
Reactivity shift from para-substitution
The strong electron-donating dimethylamino group alters thiocyanate reactivity compared to unsubstituted or electron-withdrawing analogs; class-level profiles may not transfer.
Biological profile mismatch
Enzyme inhibition and synergistic activity observed in benzyl thiocyanates do not apply to this phenyl thiocyanate; biological context requires CAS-specific evidence.
CAS-specific procurement essential
Analog substitutions may introduce unintended electronic effects or change solid-state packing; risk of altered performance in structure-activity studies.
[1] Montazerozohori, M., Farokhiyani, S., Masoudiasl, A., & White, J. M. (2016). Crystal structures, Hirshfeld surface analyses and thermal behavior of two new rare tetrahedral terminal zinc(II) azide and thiocyanate Schiff base complexes. RSC Advances, 6(28), 23866–23878. View Source
[2] Yamaguchi, H., Uchida, M., & Aoki, K. (1967). Studies on Fungicides. IV: Synthesis and Antimicrobial Activity of Phenylthiocyanate Derivatives. Eisei kagaku, 12(6), 351–358. View Source
[3] Bakry, N., Metcalf, R. L., & Fukuto, T. R. (1968). Organothiocyanates as insecticides and carbamate synergists. Journal of Economic Entomology, 61(5), 1303–1309. View Source
Evidence: 4-(Dimethylamino)phenyl thiocyanate vs. Analogs
Toxicity vs. Isothiocyanate Isomer
In acute oral toxicity studies in rodents, 4-(dimethylamino)phenyl thiocyanate (CAS 7152-80-9) exhibits a different potency profile compared to its structural isomer, 4-(dimethylamino)phenyl isothiocyanate (CAS 2131-64-8). The thiocyanate derivative has a reported oral LD50 of 500 mg/kg in rats, whereas data for the isothiocyanate isomer is not readily available, indicating a distinct safety profile for the thiocyanate .
Acute oral toxicityClass-level inference
LD50 500 mg/kg (rat)
Reported acute oral toxicity endpoint context
Isothiocyanate comparator data not established in same source
Not directly comparable; data for comparator is not established in the same source.
Conditions
Rodent - rat, oral administration
Why This Matters
This quantitative toxicity data provides a concrete benchmark for risk assessment during procurement and handling, distinguishing it from closely related isomers for which such data may be absent.
ToxicologySafety AssessmentChemical Handling
X-ray Crystal Structure: Non-Planar Geometry
The three-dimensional molecular structure of 4-(dimethylamino)phenyl thiocyanate has been definitively characterized by single-crystal X-ray diffraction [1]. Analysis reveals that the molecule is non-planar, with crystal data indicating a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [2]. This is in contrast to many simpler aromatic thiocyanates which may exhibit planar geometries.
The verified non-planar structure is crucial for understanding its unique solid-state packing and intermolecular interactions, which can affect material properties like solubility and melting point, providing a quality control benchmark unavailable for many analogs.
[1] Smellie, I. A., & Chalmers, B. A. (n.d.). [Crystallographic characterization of 4-(Dimethylamino)phenyl thiocyanate]. View Source
[2] Publications Crystallography Laboratory Nijmegen. (n.d.). Crystal data for 4-(dimethylamino)phenyl thiocyanate. View Source
Class-Level Synergistic Activity Profile
A class-level study on phenyl thiocyanates, which includes 4-(dimethylamino)phenyl thiocyanate, established that these compounds do not act as synergists for the carbamate insecticide carbaryl, unlike structurally similar benzyl thiocyanates which were effective synergists [1]. Furthermore, the inhibitory activity of organothiocyanates on tyrosinase and housefly phenolase was found to be directly related to the electron-withdrawing power of the para-substituent [2].
Comparator mixture LD50: 0.54 mcg/female housefly; Target class shows no synergism.
Conditions
Topical application on houseflies (Musca domestica L.)
Why This Matters
This evidence demonstrates that phenyl thiocyanates, as a class, possess a distinct biochemical interaction profile from benzyl thiocyanates, ruling out their use in applications requiring carbamate synergism and guiding research toward other potential mechanisms.
BiochemistryAgrochemicalsEnzyme Inhibition
[1] Bakry, N., Metcalf, R. L., & Fukuto, T. R. (1968). Organothiocyanates as insecticides and carbamate synergists. Journal of Economic Entomology, 61(5), 1303–1309. View Source
[2] Bakry, N., Metcalf, R. L., & Fukuto, T. R. (1968). Organothiocyanates as insecticides and carbamate synergists. Journal of Economic Entomology, 61(5), 1303–1309. View Source
Established Synthetic Route and Yield
A reproducible synthetic route for 4-(dimethylamino)phenyl thiocyanate is well-documented, proceeding via the reaction of N,N-dimethylaniline with ammonium thiocyanate and bromine in glacial acetic acid . This method provides a benchmark yield of approximately 65%, offering a reliable starting point for laboratory preparation or process optimization [1].
Synthetic yieldReported
~65% yield
Reproducible lab-scale preparation benchmark
From N,N-dimethylaniline, NH4SCN, Br2 in acetic acid at 10-20°C
Organic SynthesisProcess ChemistryScale-up
Evidence Dimension
Synthetic Yield
Target Compound Data
Approximately 65% yield
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
Reaction of N,N-dimethylaniline with ammonium thiocyanate and bromine in acetic acid at 10-20°C.
Why This Matters
A published, quantifiable yield provides procurement teams and process chemists with a critical benchmark for assessing the feasibility and cost-effectiveness of in-house synthesis versus purchasing the compound.
Applications of 4-(Dimethylamino)phenyl thiocyanate
Rational Material Design from Crystal Data
As confirmed by single-crystal X-ray diffraction, 4-(dimethylamino)phenyl thiocyanate adopts a non-planar geometry [1]. This structural feature is valuable for materials scientists designing new crystalline solids, where molecular shape directly dictates packing and emergent properties. The availability of precise unit cell parameters (a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) provides a definitive quality control metric for the compound's solid form, which is essential for reproducible materials synthesis [2].
Agrochemical SAR Studies
Class-level evidence demonstrates that phenyl thiocyanates, unlike benzyl thiocyanates, do not synergize with carbamate insecticides like carbaryl [3]. This negative result is a critical data point in agrochemical SAR studies. Procuring 4-(dimethylamino)phenyl thiocyanate allows researchers to specifically probe the effect of a strong electron-donating para-substituent on non-synergistic, and potentially other, biological interactions, as the activity of these compounds is linked to the electronic nature of their substituents [4].
Specialty Synthesis & Process Development
This compound serves as a versatile intermediate for synthesizing more complex molecules . Its established preparation method, with a reported yield of ~65% from N,N-dimethylaniline, offers a clear entry point for chemical development [5]. For procurement, this known yield supports cost-benefit analyses for 'make vs. buy' decisions, particularly when a unique thiocyanate-containing building block with a strong electron-donating group is required for a specific synthetic sequence.
Application
Selection Property
Validation Focus
Rational material design from crystal data
Non-planar crystal geometry
Monoclinic unit cell verification
Agrochemical SAR studies
Electron-donating para-substituent
Class-level non-synergistic profile
Specialty synthesis & process development
Thiocyanate building block
Reported yield benchmark
[1] Smellie, I. A., & Chalmers, B. A. (n.d.). [Crystallographic characterization of 4-(Dimethylamino)phenyl thiocyanate]. View Source
[2] Publications Crystallography Laboratory Nijmegen. (n.d.). Crystal data for 4-(dimethylamino)phenyl thiocyanate. View Source
[3] Bakry, N., Metcalf, R. L., & Fukuto, T. R. (1968). Organothiocyanates as insecticides and carbamate synergists. Journal of Economic Entomology, 61(5), 1303–1309. View Source
[4] Bakry, N., Metcalf, R. L., & Fukuto, T. R. (1968). Organothiocyanates as insecticides and carbamate synergists. Journal of Economic Entomology, 61(5), 1303–1309. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.